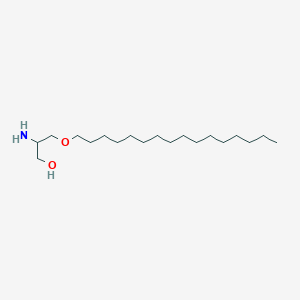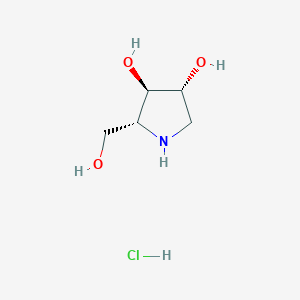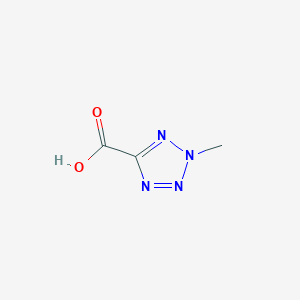
ARL 17477 dihydrochloride
Descripción general
Descripción
ARL 17477 dihydrochloride is a selective neuronal nitrogen oxide synthase (nNOS) inhibitor . It has IC50 values of 1 and 17 μM for nNOS and endothelial NOS respectively . It has been shown to reduce ischemic cell damage after middle cerebral artery (MCA) occlusion in rats .
Molecular Structure Analysis
The molecular formula of ARL 17477 dihydrochloride is C20H20ClN3S.2HCl . Its molecular weight is 442.83 .Physical And Chemical Properties Analysis
ARL 17477 dihydrochloride is a white solid . It is soluble to 50 mM in water and to 100 mM in DMSO .Aplicaciones Científicas De Investigación
Neuroprotective Effects in Cerebral Ischemia : ARL 17477 has shown neuroprotective effects in animal models of global and focal cerebral ischemia. It was found to protect against global ischemia in gerbils and reduce infarct volume following transient middle cerebral artery occlusion in rats. This indicates the potential of nNOS inhibition as a treatment for ischemic conditions (O'Neill et al., 2000).
Effect on Colonic Motility in Irritable Bowel Syndrome (IBS) : In a study investigating the nitrergic system's role in colonic motility in a rat model of IBS, ARL 17477 was used to examine the effects of different NOS inhibitors. The findings suggested a potential influence of ARL 17477 on colonic contractions, which could have implications for the treatment of gastrointestinal disorders (Temiz et al., 2016).
Reduction of Infarct Volume in Rats After Stroke : A study found that ARL 17477 significantly reduced infarct volume in rats after transient middle cerebral artery occlusion, suggesting its therapeutic potential in stroke treatment (Zhang et al., 1996).
Effects on Permanent Focal Ischemia : Another study explored the effects of ARL 17477 on rats subjected to permanent focal cerebral ischemia. The results indicated that ARL 17477 could reduce brain injury in specific contexts, although its efficacy varied depending on the severity of the ischemic insult and timing of drug administration (Harukuni et al., 1999).
Influence on Gastric Motility : ARL 17477 inhibited electrically induced relaxations in pig gastric fundus strips and influenced gastric fundic compliance, suggesting a potential impact on gastrointestinal motility and implications for treating related disorders (Lefebvre et al., 2005).
Safety And Hazards
Propiedades
IUPAC Name |
N'-[4-[2-[(3-chlorophenyl)methylamino]ethyl]phenyl]thiophene-2-carboximidamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3S.2ClH/c21-17-4-1-3-16(13-17)14-23-11-10-15-6-8-18(9-7-15)24-20(22)19-5-2-12-25-19;;/h1-9,12-13,23H,10-11,14H2,(H2,22,24);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXBYIKSUDXMIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNCCC2=CC=C(C=C2)N=C(C3=CC=CS3)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl3N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ARL 17477 dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[5-Bromo-2-(hydroxymethyl)phenyl]methanol](/img/structure/B179665.png)






